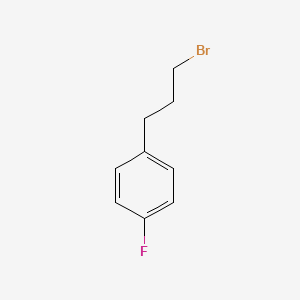

1-(3-溴丙基)-4-氟苯

描述

The compound 1-(3-Bromopropyl)-4-fluorobenzene is a halogenated aromatic molecule that contains both bromine and fluorine substituents. This molecule is of interest due to its potential applications in various chemical syntheses, including the preparation of heterocyclic compounds and as a precursor for further functionalization through cross-coupling reactions.

Synthesis Analysis

The synthesis of related bromo-fluorobenzene compounds has been explored through various methods. For instance, an efficient two-step synthesis of 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes has been reported, involving a Br/Li exchange followed by a reaction with alkyl isothiocyanates . Additionally, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene via nucleophilic aromatic substitution reactions has been examined, with one method achieving a radiochemical yield of 65% within 10 minutes . These studies demonstrate the feasibility of synthesizing bromo-fluorobenzene derivatives through various synthetic routes.

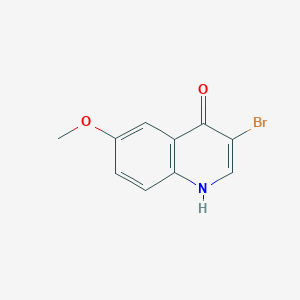

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene have been investigated using FT-IR, FT-Raman, and UV spectroscopy, supported by DFT calculations . These studies provide insights into the influence of halogen atoms on the geometry and vibrational modes of the benzene ring. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have also been characterized, indicating that charge transfer occurs within the molecule .

Chemical Reactions Analysis

The reactivity of bromo-fluorobenzene derivatives in chemical reactions has been explored in various contexts. For example, 1-bromo-4-[18F]fluorobenzene has been used in palladium-promoted cross-coupling reactions with organostannanes, highlighting its utility in introducing fluorophenyl structures into complex molecules . Additionally, carbonylative transformations of 1-bromo-2-fluorobenzenes with different nucleophiles have been systematically studied, resulting in the formation of six-membered heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives are influenced by the presence of halogen atoms. The thermodynamic properties, such as standard heat capacities, entropies, enthalpy changes, and their correlations with temperature, have been calculated for 1-bromo-3-fluorobenzene, providing valuable data for future developments . The photodissociation of 1-bromo-4-fluorobenzene has been studied using photofragment translational spectroscopy, revealing the energy distribution of photofragments and the substitution effect of the fluorine atom .

科学研究应用

光解离平移光谱

使用光解离平移光谱(PTS)研究了1-(3-溴丙基)-4-氟苯及相关化合物,以了解分子水平上的光解离机制。例如,在266纳米下研究了1-溴-3-氟苯和1-溴-4-氟苯,揭示了平移能量分布和氟原子取代效应的见解(Xi-Bin Gu et al., 2001)。

电化学氟化

探索了卤代苯的电化学氟化,包括1-溴-4-氟苯,以了解各种氟化合物的形成机制。这项研究有助于开发合成氟芳香化合物的新方法(Hirohide Horio et al., 1996)。

无载体添加化合物的合成

研究集中在合成无载体添加(n.c.a.)1-溴-4-[18F]氟苯,这对于放射药物中的18F-芳基化反应至关重要。比较了使用亲核芳香取代反应制备其的不同方法,突出了这些化合物在医学应用中的实用性 (J. Ermert等,2004)。

晶体结构研究

研究了氟苯的晶体结构中C−H···F相互作用,包括1,4-二氟苯,为了解C−F基团的弱受体能力提供了见解。这些信息对于理解晶体结构中的分子间相互作用至关重要 (V. R. Thalladi等,1998)。

核磁共振光谱和计算建模

应用核磁共振光谱和计算建模研究了从化合物如1-溴-4-氟苯中形成格氏试剂的化学选择性。这项研究有助于理解这类化合物在有机合成中的反应性(S. Hein et al., 2015)。

交叉偶联反应

1-(3-溴丙基)-4-氟苯及相关化合物已用于与有机锡烷促进的钯交叉偶联反应。这些反应对于将氟苯基结构引入复杂分子中具有重要意义,这在有机和药物化学中具有应用(T. Forngren et al., 1998)。

安全和危害

This would involve detailing any safety precautions that need to be taken when handling the compound, as well as any potential hazards it might pose.

未来方向

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.

For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound in mind or if “1-(3-Bromopropyl)-4-fluorobenzene” is known by a different name, please provide that information and I’d be happy to help further.

属性

IUPAC Name |

1-(3-bromopropyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVWLBZEYMAAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563432 | |

| Record name | 1-(3-Bromopropyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropyl)-4-fluorobenzene | |

CAS RN |

24484-55-7 | |

| Record name | 1-(3-Bromopropyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1285241.png)